molecular formula C9H7N3O3 B14805587 5-Cyclopropoxy-2-nitronicotinonitrile

5-Cyclopropoxy-2-nitronicotinonitrile

Cat. No.: B14805587
M. Wt: 205.17 g/mol
InChI Key: FQRYZFMVOSMKGL-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-nitronicotinonitrile is a chemical compound with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . It belongs to the class of nitriles and nitro compounds. This compound is of interest due to its unique structure, which includes a cyclopropoxy group and a nitro group attached to a nicotinonitrile backbone.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-nitronicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidation of the nitro group can lead to the formation of nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro group results in the formation of amines.

    Substitution: Substitution reactions can yield various substituted nicotinonitrile derivatives.

Scientific Research Applications

5-Cyclopropoxy-2-nitronicotinonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-nitronicotinonitrile is not well-documented. it is known that the nitro group can participate in redox reactions, which may influence its biological activity. The molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    5-Nitronicotinonitrile: Similar structure but lacks the cyclopropoxy group.

    2-Nitronicotinonitrile: Similar structure but with the nitro group in a different position.

    Cyclopropoxy-nicotinonitrile: Similar structure but lacks the nitro group.

Uniqueness

5-Cyclopropoxy-2-nitronicotinonitrile is unique due to the presence of both the cyclopropoxy and nitro groups on the nicotinonitrile backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

5-cyclopropyloxy-2-nitropyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3O3/c10-4-6-3-8(15-7-1-2-7)5-11-9(6)12(13)14/h3,5,7H,1-2H2

InChI Key

FQRYZFMVOSMKGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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